3-(2-Phenylethyl)imidazolidine-2,4-dione
Overview
Description
3-(2-Phenylethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is known for its imidazolidine-2,4-dione core structure, which is a common motif in various biologically active compounds. This compound is used in a variety of scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)imidazolidine-2,4-dione can be achieved through multiple synthetic routes. One common method involves the reaction of phenylethylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazolidine-2,4-dione core . The reaction typically requires heating under reflux conditions and can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the imidazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,4-dione derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the phenylethyl moiety.
Scientific Research Applications
3-(2-Phenylethyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through binding to voltage-gated sodium channels, thereby modulating neuronal excitability . The compound’s antibacterial properties are attributed to its ability to interact with bacterial proteins, disrupting their function and inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: The parent compound, which shares the core structure but lacks the phenylethyl substituent.
Thiazolidine-2,4-dione: A structurally similar compound with a sulfur atom replacing the nitrogen in the ring.
Hydantoin: Another related compound with a similar imidazolidine ring structure but different substituents.
Uniqueness
3-(2-Phenylethyl)imidazolidine-2,4-dione is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This substituent enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(2-phenylethyl)imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-8-12-11(15)13(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPOZIXLJILPLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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